Enhanced Aqueous Transfer During Food Processing: Difenoconazole-alcohol vs. Parent Fungicide
During tea brewing, difenoconazole-alcohol demonstrates a significantly higher propensity to leach into the aqueous infusion compared to its parent fungicide, difenoconazole. This differential behavior directly impacts dietary exposure calculations and risk assessments. In black tea brewing, the leaching rate (LR) for difenoconazole-alcohol was 31.8–38.9%, compared to 8.4–17.9% for difenoconazole [1]. In green tea brewing, the difference was similarly pronounced, with LRs of 30.4–50.6% for the metabolite and 15.4–23.5% for the parent compound [1].
| Evidence Dimension | Leaching Rate (LR) into tea infusion |
|---|---|
| Target Compound Data | Black tea: 31.8–38.9%; Green tea: 30.4–50.6% |
| Comparator Or Baseline | Difenoconazole (Parent Fungicide) - Black tea: 8.4–17.9%; Green tea: 15.4–23.5% |
| Quantified Difference | In black tea, the metabolite's LR is 1.8 to 3.8 times higher. In green tea, it is 1.3 to 2.2 times higher. |
| Conditions | Field-treated tea leaves processed into black and green tea and brewed; residues quantified by UPLC–MS/MS. |
Why This Matters
A residue monitoring program that only quantifies the parent difenoconazole would underestimate true consumer dietary exposure to total toxicologically-relevant residues, potentially by a factor of two or more, making the procurement of the metabolite standard essential for accurate risk assessment.
- [1] Wang, M., Ning, Y., Hu, Y., Cui, X., Luo, F., Zhou, L., Yu, M., & Zhang, X. (2024). Residue Degradation and Risk Assessment of Difenoconazole and Its Metabolite during Tea Growing, Processing and Brewing by Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Determination. Foods, 13(7), 1123. View Source
